molecular formula C20H25N3O2S B4689451 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide

2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No. B4689451
M. Wt: 371.5 g/mol
InChI Key: OEXVFADOEAERNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide, also known as DPHC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. Studies have also shown that this compound can inhibit the growth of blood vessels, which is important for the development of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, this compound is also known to be unstable in solution, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide. One area of focus could be the development of more stable analogs of this compound that exhibit similar anti-cancer activity. Another potential area of research could be the investigation of this compound as a potential treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular pathways.

Scientific Research Applications

2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the key areas of research has been the investigation of this compound as a potential anti-cancer agent. Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

1-(3,3-diphenylpropanoylamino)-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-25-14-8-13-21-20(26)23-22-19(24)15-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-15H2,1H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXVFADOEAERNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.